molecular formula C17H14O2 B14659460 alpha-Methyl-2-phenanthreneacetic acid CAS No. 40452-14-0

alpha-Methyl-2-phenanthreneacetic acid

Cat. No.: B14659460
CAS No.: 40452-14-0
M. Wt: 250.29 g/mol
InChI Key: JZLURVIGARJQHZ-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-phenanthreneacetic acid is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methyl group and an acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-phenanthreneacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of phenanthrene followed by subsequent methylation and carboxylation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-2-phenanthreneacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of phenanthrene-2-carboxylic acid.

    Reduction: Formation of alpha-Methyl-2-phenanthrenemethanol.

    Substitution: Formation of halogenated derivatives of phenanthrene.

Scientific Research Applications

Alpha-Methyl-2-phenanthreneacetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-2-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenanthrene: A parent compound with a similar structure but lacking the methyl and acetic acid groups.

    Anthracene: Another PAH with three fused benzene rings, similar in structure but differing in reactivity and applications.

    Naphthalene: A simpler PAH with two fused benzene rings, used in different industrial applications.

Uniqueness: Alpha-Methyl-2-phenanthreneacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

40452-14-0

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-phenanthren-2-ylpropanoic acid

InChI

InChI=1S/C17H14O2/c1-11(17(18)19)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-11H,1H3,(H,18,19)

InChI Key

JZLURVIGARJQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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